9-(2-Bromoethyl)-9h-purin-6-amine

Catalog No.
S603961
CAS No.
68217-74-3
M.F
C7H8BrN5
M. Wt
242.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-(2-Bromoethyl)-9h-purin-6-amine

CAS Number

68217-74-3

Product Name

9-(2-Bromoethyl)-9h-purin-6-amine

IUPAC Name

9-(2-bromoethyl)purin-6-amine

Molecular Formula

C7H8BrN5

Molecular Weight

242.08 g/mol

InChI

InChI=1S/C7H8BrN5/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2H2,(H2,9,10,11)

InChI Key

XWQMXSNGFXQZDR-UHFFFAOYSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)CCBr)N

Synonyms

9-(2-bromoethyl)adenine

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCBr)N

    Organic & Biomolecular Chemistry

      Summary of Application

      Bromoethyl compounds are used in the bromofunctionalization of alkenes.

      Methods of Application

      The bromination of organic molecules has been extensively studied. The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants.

      Results or Outcomes

      Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields.

    Biochemical Reagents

      Summary of Application

      9-(2-bromoethyl)adenine is listed as a biochemical reagent.

      Methods of Application

      Results or Outcomes

9-(2-Bromoethyl)-9H-purin-6-amine, with the CAS number 68217-74-3, is a chemical compound characterized by a purine ring structure. This compound features a bromine atom attached to a two-carbon ethyl group at the 9th position and an amine group at the 6th position of the purine ring. The molecular formula of this compound is C7H8BrN5, and it has a molecular weight of approximately 242.08 g/mol . The unique structural attributes of 9-(2-Bromoethyl)-9H-purin-6-amine contribute to its potential reactivity and interactions in various chemical and biological contexts.

As there is limited information on 9-(2-Bromoethyl)-9h-purin-6-amine, its mechanism of action in any biological system remains unknown.

  • The bromoethyl group might raise concerns about potential toxicity similar to other bromoalkyl compounds [].
  • The amine group could have a mild irritant effect.
Involving 9-(2-Bromoethyl)-9H-purin-6-amine are not extensively documented, the presence of bromine and amine functional groups suggests potential for nucleophilic substitution reactions, particularly with nucleophiles. The bromine atom can participate in electrophilic aromatic substitution or be displaced by stronger nucleophiles under appropriate conditions. Additionally, this compound may undergo typical purine-related reactions such as hydrolysis or alkylation, although detailed reaction pathways remain largely unexplored due to limited research .

9-(2-Bromoethyl)-9H-purin-6-amine has potential applications in scientific research, particularly in studies related to nucleic acids and purine metabolism. Its unique structure may allow it to serve as a building block in the synthesis of more complex biomolecules or as a probe in biochemical assays. Additionally, compounds with similar structures are often investigated for their pharmacological properties, suggesting potential therapeutic applications .

Several compounds share structural similarities with 9-(2-Bromoethyl)-9H-purin-6-amine. These include:

Compound NameStructural FeaturesNotable Differences
9-(Ethyl)-adenineEthyl group instead of bromoethylLacks halogen; may have different reactivity
6-Amino-9-bromopurineBromine at the 9-positionDifferent functional groups; focuses on amino substitution
2-Amino-6-bromopurineAmino group at the 2-positionDifferent positioning of functional groups
9-(Chloroethyl)-adenineChlorine instead of bromineDifferent halogen; potentially different biological activity

These compounds are notable for their variations in halogen presence and functional group positioning. Such differences can significantly impact their chemical reactivity and biological interactions, making each compound unique in its applications and effects .

XLogP3

0.6

Other CAS

68217-74-3

Wikipedia

9-(2-Bromoethyl)adenine

Dates

Modify: 2023-08-15

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